Adrenochrome o-semiquinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindole-3,5,6-triol |
InChI |
InChI=1S/C9H11NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,11-13H,4H2,1H3 |
InChI Key |
ADHYBIYGSXQYDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)O)O |
Origin of Product |
United States |
Formation and Interconversion Pathways of Adrenochrome O Semiquinone
Enzymatic Biotransformation Routes Leading to or Modulating Adrenochrome (B1665551) o-Semiquinone
While adrenochrome is a product of adrenaline oxidation, it can also serve as a substrate for enzymatic reactions that generate the adrenochrome o-semiquinone radical. This process is a key component of redox cycling mechanisms.
Adrenochrome can undergo a one-electron reduction to form the this compound radical. smolecule.comnih.gov This reaction is catalyzed by various biological reductases, including NADPH-cytochrome P450 reductase and DT-diaphorase. nih.govunipd.it The resulting o-semiquinone is unstable under aerobic conditions and rapidly reacts with molecular oxygen to regenerate the parent adrenochrome molecule. smolecule.comnih.govresearchgate.net This process establishes a redox cycle that consumes reducing equivalents (like NADH or NADPH) and molecular oxygen, leading to the significant production of superoxide (B77818) anions. unipd.itunipd.itresearchgate.net
Mitochondrial Complex I (NADH-ubiquinone reductase) is a key enzymatic system capable of reducing adrenochrome. researchgate.netscispace.com Using NADH as an electron donor, Complex I catalyzes the one-electron reduction of adrenochrome to its o-semiquinone radical. unipd.itresearchgate.net This reaction has been demonstrated in bovine heart submitochondrial particles. researchgate.netnih.gov The interaction establishes a potent redox cycle: superoxide produced by mitochondria can oxidize adrenaline to adrenochrome, which is then reduced back to the o-semiquinone by Complex I. researchgate.net This semiquinone reacts with oxygen, amplifying the rate of superoxide formation. unipd.itresearchgate.net This specific activity of Complex I highlights its dual role, not only in energy production but also in the metabolic cycling of catecholamine oxidation products, which can contribute to oxidative stress. unipd.itresearchgate.net
| Enzyme | Electron Donor | Product | Significance | Reference |
|---|---|---|---|---|
| Mitochondrial Complex I | NADH | This compound | Establishes a redox cycle amplifying superoxide production | unipd.itresearchgate.netscispace.com |
| NADPH-Cytochrome P450 Reductase | NADPH | This compound | Contributes to redox cycling and oxygen consumption | nih.gov |
| DT-Diaphorase (NQO1) | NAD(P)H | Leucoadrenochrome (two-electron reduction) | Can play a protective role by avoiding semiquinone formation | nih.govunipd.it |
| Quinone Reductase 2 (NQO2) | N-methyldihydronicotinamide | Leucoadrenochrome | Highly specific for adrenochrome reduction | nih.govresearchgate.net |
One-Electron Reduction of Adrenochrome by Biological Reductases
Involvement of Microsomal Electron Transport Chains
The formation of this compound is intricately linked to the activity of microsomal electron transport chains. These systems, primarily located in the endoplasmic reticulum of cells, are involved in the metabolism of a wide array of endogenous and exogenous compounds. In the context of catecholamine metabolism, these chains can facilitate the one-electron reduction of adrenochrome, an oxidation product of adrenaline, to its corresponding o-semiquinone radical. researchgate.netunipd.it
This process is dependent on the presence of reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which serves as the electron donor. researchgate.net The enzyme NADPH-cytochrome P450 reductase is a key player in this pathway, catalyzing the transfer of an electron from NADPH to adrenochrome. researchgate.netnih.gov This reduction initiates a redox cycle, where the newly formed this compound can react with molecular oxygen to regenerate adrenochrome and produce a superoxide anion. researchgate.netresearchgate.net This cycling can lead to a significant consumption of oxygen. researchgate.net
Mitochondrial electron transport chains, specifically Complex I, are also implicated in the reduction of adrenochrome to its o-semiquinone. researchgate.netunipd.itresearchgate.net In this case, the electron donor is reduced nicotinamide adenine dinucleotide (NADH). researchgate.netresearchgate.net The process is analogous to the microsomal pathway, where Complex I facilitates the one-electron reduction of adrenochrome, leading to the formation of the o-semiquinone and subsequent redox cycling with oxygen. researchgate.netresearchgate.net This has been demonstrated in bovine heart submitochondrial particles. researchgate.netresearchgate.net The routes for superoxide formation and adrenochrome reduction within Complex I appear to be distinct, as they exhibit different sensitivities to inhibitors of the complex. researchgate.net
| Enzymatic System | Primary Electron Donor | Key Component | Product |
| Microsomal Electron Transport Chain | NADPH | NADPH-cytochrome P450 reductase | This compound |
| Mitochondrial Electron Transport Chain | NADH | Complex I | This compound |
Role of Carbonyl Reductase
Carbonyl reductases are a family of NADPH-dependent enzymes with broad substrate specificity for various carbonyl compounds, including quinones. wikipedia.org While these enzymes are involved in the metabolism of numerous substances, their role in the direct formation of this compound appears to be limited.
Peroxidase-Catalyzed Oxidation of Catecholamines
Peroxidases, a class of enzymes that catalyze the oxidation of a wide range of substrates by hydrogen peroxide, play a significant role in the formation of this compound from catecholamines like adrenaline. smolecule.comnih.gov Myeloperoxidase (MPO) and horseradish peroxidase are two well-studied examples that facilitate this one-electron oxidation process. unipd.itsmolecule.comnih.gov
The reaction mechanism involves the peroxidase enzyme cycle. The enzyme is first oxidized by hydrogen peroxide to a higher oxidation state. This activated enzyme then abstracts an electron from the catecholamine substrate, generating the corresponding o-semiquinone radical. smolecule.com Electron spin resonance (ESR) spectroscopy has been instrumental in detecting and characterizing these transient radical intermediates. smolecule.comnih.gov
A two-step mechanism has been proposed where the peroxidase initially oxidizes the catecholamine to its o-quinone form. smolecule.com Subsequently, the o-quinone can undergo a comproportionation reaction with an unoxidized catecholamine molecule to form two molecules of the o-semiquinone. smolecule.com The stability and concentration of the o-semiquinone can be influenced by factors such as pH and the presence of metal ions like Zn2+, which can stabilize the radical. nih.gov
| Enzyme | Substrate | Key Observation |
| Myeloperoxidase (MPO) | Adrenaline, Noradrenaline | Generates o-semiquinone radicals via one-electron oxidation. smolecule.com |
| Horseradish Peroxidase | Catecholamines | Efficiently oxidizes catecholamines in the presence of H2O2. unipd.itnih.gov |
The relative reactivity of different catecholamine substrates with peroxidases can vary. For instance, at pH 5, the relative reactivity for horseradish peroxidase-catalyzed oxidation was found to be 1:8:40 for 3,4-dihydroxyphenylalanine, norepinephrine, and dopamine (B1211576), respectively. nih.gov
Influence of DT-Diaphorase (NAD(P)H: Quinone Oxidoreductase) on Adrenochrome Reduction State
DT-diaphorase, also known as NAD(P)H: quinone oxidoreductase (NQO1), is a flavoprotein that catalyzes the two-electron reduction of quinones to their corresponding hydroquinones. unipd.itacs.org This enzyme plays a crucial role in the detoxification of quinones by bypassing the formation of the highly reactive semiquinone radical intermediate. unipd.itunipd.it
In the context of adrenochrome metabolism, DT-diaphorase catalyzes the two-electron reduction of adrenochrome to leucoadrenochrome (o-hydroquinone). nih.govunipd.it This reaction utilizes either NADH or NADPH as the electron donor. unipd.it The activity of DT-diaphorase with adrenochrome as a substrate has been observed in both liver and brain tissues. unipd.it
The reaction is strongly inhibited by dicoumarol, a classic inhibitor of DT-diaphorase, confirming the specificity of the enzyme's involvement. unipd.it By reducing adrenochrome to its more stable hydroquinone (B1673460) form, DT-diaphorase can be considered to have a protective role, preventing the redox cycling of the semiquinone and the associated production of reactive oxygen species. unipd.itunipd.it However, under aerobic conditions, the resulting leucoadrenochrome is unstable and can autoxidize, leading to oxygen consumption. nih.govunipd.it The role of superoxide radicals in the autoxidation of leucoadrenochrome during its formation by DT-diaphorase is considered predominant. nih.gov
| Enzyme | Function | Effect on Adrenochrome |
| DT-Diaphorase (NQO1) | Two-electron reduction of quinones | Reduces adrenochrome to leucoadrenochrome (o-hydroquinone). nih.govunipd.it |
Non-Enzymatic Reduction and Oxidation Reactions of Adrenochrome
Reduction by Ascorbate (B8700270) and Other Biological Reductants
Adrenochrome can be reduced non-enzymatically by various biological reductants, with ascorbate (vitamin C) being a prominent example. unipd.itresearchgate.netunipd.it The reduction of adrenochrome by ascorbate is a rapid process accompanied by significant oxygen uptake. researchgate.netresearchgate.net This oxygen consumption is indicative of a redox cycling mechanism. researchgate.net
The one-electron reduction of adrenochrome by ascorbate yields the this compound radical. researchgate.net This semiquinone then rapidly reacts with molecular oxygen to regenerate adrenochrome, thereby propagating a cycle that consumes both the reductant and oxygen, and produces superoxide radicals. researchgate.net The rate of this reaction is influenced by the presence of enzymes like superoxide dismutase and catalase, which can decrease the rate of adrenochrome reduction and oxygen uptake. researchgate.net
Besides ascorbate, other biological reductants such as glutathione (B108866) and cysteine can also reduce adrenochrome. unipd.itunipd.it These reactions are important as they can influence the fate of adrenochrome in biological systems. The reduction of adrenochrome by these agents leads to the formation of the unstable and colorless leucoadrenochrome, which can then dehydrate to the more stable 5,6-dihydroxy-N-methylindole. unipd.itunipd.it
| Reductant | Key Feature of Reaction with Adrenochrome |
| Ascorbate (Vitamin C) | Rapid reduction accompanied by significant oxygen uptake due to redox cycling. researchgate.netresearchgate.net |
| Glutathione | Reduces adrenochrome, leading to its decolorization. unipd.itunipd.it |
| Cysteine | Reduces adrenochrome, leading to its decolorization. unipd.it |
Reaction with Ferrylmyoglobin
Ferrylmyoglobin, an activated form of myoglobin, can oxidize adrenaline to produce adrenochrome and its o-semiquinone intermediate. nih.gov This reaction involves the reduction of ferrylmyoglobin to metmyoglobin. nih.gov The stoichiometry of the reaction suggests that two ferrylmyoglobin molecules are reduced by one molecule of adrenaline, yielding metmyoglobin and the o-semiquinone of adrenaline. nih.gov
The formation of the semiquinone during the interaction of adrenaline with ferrylmyoglobin has been detected using electron spin resonance (EPR) spectroscopy. nih.gov The subsequent decay of the o-semiquinone leads to the formation of adrenochrome, which can be observed by an increase in absorbance at 485 nm. nih.gov This process provides a non-enzymatic pathway for the generation of this compound in tissues containing myoglobin, such as the heart, particularly under conditions of oxidative stress like reperfusion injury. nih.gov
Pulse Radiolysis Applications in Formation and Reactivity Studies
Pulse radiolysis is a powerful technique utilized to study the fast reactions and transient species involved in the formation and interconversion of this compound. This method allows for the generation of specific reactive species, such as hydrated electrons (e⁻aq), and the real-time monitoring of their reactions and the subsequent products.
In pulse radiolysis studies of adrenochrome, the one-electron reduction of adrenochrome is initiated by hydrated electrons. tandfonline.comnih.gov This reaction leads to the direct formation of the this compound radical anion. tandfonline.comnih.govunipd.it The transient absorption spectrum of this species is then recorded to characterize it.
Formation and Spectral Properties
The pulse-radiolytic reduction of adrenochrome in aqueous solutions by hydrated electrons (e⁻aq) yields the this compound. tandfonline.comnih.gov This transient species has been identified by its characteristic absorption spectrum. tandfonline.comnih.gov Detailed research has established a distinct absorption maximum for the semiquinone, allowing for its unambiguous detection. tandfonline.comnih.gov
| Transient Species | Absorption Maximum (λmax) | Reference |
|---|---|---|
| This compound | 470 nm | tandfonline.comnih.gov |
| Leucoadrenochrome | 300 nm (at pH 9.8) | tandfonline.comnih.gov |
| Adrenochrome Tautomer | 375 nm | tandfonline.comnih.gov |
Reactivity and Decay Pathways
Following its formation, the this compound is unstable and undergoes further reactions. Pulse radiolysis studies have revealed that it decays via a second-order process, which is characteristic of a dismutation reaction. tandfonline.comnih.gov In this process, two semiquinone radicals react with each other to yield leucoadrenochrome and regenerate adrenochrome. tandfonline.comnih.gov These dismutation products are themselves unstable. tandfonline.comnih.gov
Furthermore, the reactivity of the this compound with molecular oxygen has been investigated. The semiquinone radical has been shown to react rapidly with oxygen. researchgate.net This reaction is a key step in a redox cycling process where the semiquinone is re-oxidized to adrenochrome, with the concomitant formation of a superoxide anion. researchgate.netunipd.it This rapid reaction indicates that the this compound is an important intermediate in superoxide-generating cycles. researchgate.netresearchgate.net
| Reactants | Product(s) | Rate Constant (k) | Reference |
|---|---|---|---|
| This compound + O₂ | Adrenochrome + O₂⁻ | 9.1 x 10⁸ M⁻¹s⁻¹ | researchgate.net |
The pulse-radiolytic investigations have been crucial in identifying the transient intermediates and quantifying the kinetics of the reactions involved in the redox chemistry of adrenochrome. tandfonline.comnih.govdntb.gov.ua These studies have provided direct evidence for the formation of the o-semiquinone and have characterized its subsequent decay and reactivity, particularly its efficient reaction with oxygen. tandfonline.comnih.govresearchgate.net
Molecular Characterization and Spectroscopic Analysis of Adrenochrome O Semiquinone
Electron Spin Resonance (EPR) Spectroscopy
EPR spectroscopy is the most direct and definitive method for the detection and characterization of paramagnetic species like the adrenochrome (B1665551) o-semiquinone. nih.govbruker.commdpi.com It provides a unique spectral "fingerprint" and detailed information about the electronic structure of the radical.
Direct Detection and Spectral Fingerprinting of Radical Anions
The one-electron reduction of adrenochrome produces a radical anion, the adrenochrome o-semiquinone. nih.gov Direct detection of this transient species in aqueous solutions is challenging due to its low concentration and short half-life. However, EPR spectroscopy can successfully identify these radicals, which present a characteristic ESR spectrum that allows for their unambiguous identification even in complex biological systems. nih.govnih.gov The spectrum of the radical derived from the one-electron oxidation of adrenochrome can be observed in the presence of oxidizing agents like oxygen. nih.gov Two main types of free radicals have been identified during the oxidation of epinephrine (B1671497) and related catecholamines: primary "open chain" semiquinones and secondary semiquinones formed after cyclization. The secondary radical, derived from the product aminochrome (B613825), is identical to the species observed from the oxidation of adrenochrome itself. nih.gov
Spin Stabilization Techniques with Diamagnetic Metal Ions (Mg²⁺, Zn²⁺)
To overcome the inherent instability of semiquinone radicals, spin stabilization techniques are employed. This method involves complexation of the radical with diamagnetic metal ions, such as Mg²⁺ and Zn²⁺. nih.govresearchgate.net This complexation increases the steady-state concentration of the radical, making it more amenable to EPR detection and characterization. nih.govnih.gov The use of Zn²⁺ ions, for example, has been shown to kinetically stabilize o-semiquinones generated from the oxidation of epinephrine and its analogues, affording high enough radical concentrations for unambiguous identification. nih.gov The interaction with these metal ions can also influence the spin density distribution within the radical, which can be studied as a function of the complexing metal ion and solvent composition. nih.gov Semiquinones formed during the interaction of adrenaline with ferrylmyoglobin have been successfully detected by EPR after being spin-stabilized with Mg²⁺. nih.gov
Spin Trapping Methods for Transient Radical Intermediates (e.g., α-Phenyl-tert-butylnitrone)
An alternative to direct detection is spin trapping. This technique utilizes a "spin trap," a diamagnetic compound that reacts with a transient radical to form a much more stable paramagnetic radical adduct. mdpi.comresearchgate.net This spin adduct accumulates to a concentration that is easily detectable by EPR. α-Phenyl-N-tert-butylnitrone (PBN) is a commonly used spin trap for this purpose. mdpi.comnih.gov PBN is known to readily react with a variety of free radicals, forming more stable and unreactive spin-adducts. researchgate.netmdpi.com This property has been widely used to detect free radicals by EPR in various biological systems. nih.govnih.gov
Analysis of Hyperfine Coupling Constants and g-Values for Structural Insights
The detailed analysis of an EPR spectrum provides key parameters that offer profound insights into the radical's structure and electron distribution. These parameters are the g-value and the hyperfine coupling constants. nih.govresearchgate.net
g-Value : The g-value is a dimensionless constant that is characteristic of a specific radical. For organic radicals like semiquinones, the g-value is typically close to that of a free electron (approximately 2.0023). nih.gov Precise measurements of the g-tensor can reveal information about the electronic environment and the presence of atoms with significant spin-orbit coupling. nih.govrsc.org A study involving the oxidation of adrenaline by ferrylmyoglobin reported a six-line EPR spectrum for the Mg²⁺-stabilized semiquinone, which was assigned a g-value of 2.0040. nih.gov
Hyperfine Coupling Constants (a-values) : These constants quantify the interaction (coupling) between the unpaired electron and nearby magnetic nuclei (e.g., ¹H, ¹⁴N). copernicus.orgcopernicus.org The magnitude of the hyperfine splitting provides a direct measure of the spin density at that particular nucleus. nih.gov Analysis of these constants allows for the mapping of the unpaired electron's delocalization across the molecule. For the semiquinone derived from the adrenaline/ferrylmyoglobin interaction, the following hyperfine coupling constants were observed for the six-line spectrum: aN = 4.5 G, aN(CH₃) = 5.1 G, and a₂H = 0.91 G. nih.gov
| Parameter | Value | Assignment | Reference |
|---|---|---|---|
| g-value | 2.0040 | Adrenochrome/Adrenolutin Semiquinone | nih.gov |
| aN | 4.5 G | Nitrogen Hyperfine Coupling | nih.gov |
| aN(CH₃) | 5.1 G | N-methyl Group Hyperfine Coupling | nih.gov |
| a₂H | 0.91 G | Proton Hyperfine Coupling (2 protons) | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a valuable tool for studying the kinetics of chemical reactions by monitoring changes in absorbance over time. thermofisher.com Because absorbance is linearly proportional to concentration according to the Beer-Lambert law, this technique allows for the tracking of the formation and decay of species that absorb light in the UV-visible range. thermofisher.com
Monitoring Adrenochrome Formation Kinetics and Spectral Shifts
The oxidation of adrenaline to adrenochrome involves a series of intermediates, including the o-semiquinone, and results in distinct changes in the UV-Vis absorption spectrum. nih.govresearchgate.net The formation of adrenochrome can be followed by monitoring the increase in absorbance at its characteristic maximum wavelength (λmax). nih.gov During the oxidation of adrenaline, the formation of an adrenaline-quinone intermediate with absorption maxima at 388 nm and 274 nm has been detected using scanning absorption spectroscopy. nih.gov The final product, adrenochrome, exhibits a well-defined absorption peak. The decay of the o-semiquinone to adrenochrome is confirmed by an increase in absorbance at 485 nm. nih.gov The autoxidation of adrenaline in an alkaline medium shows a shift in the λmax from 280 nm to around 300 nm, indicating the formation of various degradation products. researchgate.net The position and intensity of these absorption bands can be influenced by factors such as the solvent and the presence of substituents, which can cause spectral shifts (bathochromic or hypsochromic). nih.gov
| Compound/Intermediate | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹·cm⁻¹) | Reference |
|---|---|---|---|
| Adrenaline (acidic) | 280, 221 | Not Specified | researchgate.net |
| Adrenaline-quinone | 388, 274 | Not Specified | nih.gov |
| Adrenochrome | 485 | Not Specified | nih.gov |
| Adrenochrome sulfite adduct | 343 | 68,000 | researchgate.netejournal.by |
| Final autoxidation product | 290-300 | 8,400 | researchgate.netejournal.by |
Spectral Signatures of Semiquinone and Related Quinoid Species
The this compound radical, a transient intermediate in the redox cycling of adrenochrome, possesses distinct spectral characteristics that enable its detection and characterization. Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for studying paramagnetic species like semiquinones, providing detailed information about their electronic structure. The oxidation of adrenochrome yields a free radical identical to the secondary semiquinone species observed during the oxidation of epinephrine. nih.gov
The EPR spectrum of the semiquinone derived from adrenochrome has been observed and characterized. Spin-stabilization techniques, such as complexation with divalent metal ions like Mg²⁺, have been employed to increase the radical concentration to detectable levels. nih.gov The resulting six-line EPR spectrum is assigned to the semiquinone forms of adrenochrome and/or its rearranged product, adrenolutin. nih.gov This spectrum is defined by specific hyperfine coupling constants (aN=4.5 G, aN(CH3)=5.1, and a2H=0.91 G) and a g-value of 2.0040. nih.gov These parameters provide a unique signature for this radical species.
In addition to EPR, UV-Visible spectroscopy can be used to monitor the formation and decay of quinoid species during adrenaline oxidation. The decay of the initial o-semiquinone leads to the formation of adrenochrome, which is marked by an increase in absorbance at approximately 485 nm. nih.gov While adrenochrome itself is colored, its alkali-catalyzed rearrangement product, adrenolutin, is non-fluorescent in its primary state but can be detected by fluorescence spectroscopy after alkalinization. nih.gov The broader category of quinones and semiquinones exhibits complex UV-Visible spectra, typically with π → π* absorption bands between 220–350 nm and an n → π* absorption band near 400 nm, with the exact positions and intensities being highly dependent on the molecular structure and solvent environment. nih.gov
Table 1: Spectroscopic Data for this compound and Related Species
| Compound/Species | Technique | Key Spectral Features | Reference |
|---|---|---|---|
| This compound | EPR | g-value: 2.0040; Hyperfine constants: aN=4.5 G, aN(CH3)=5.1 G, a2H=0.91 G | nih.gov |
| Adrenochrome | UV-Vis | Absorbance maximum (λmax) at ~485 nm | nih.gov |
| Adrenolutin | UV-Vis | Absorbance maxima (λmax) at 311 nm and 373 nm | ejournal.by |
Electrochemical Characterization
The electrochemical behavior of this compound is intrinsically linked to the redox processes of its parent compounds, adrenaline and adrenochrome. Techniques such as cyclic voltammetry and differential pulse voltammetry are instrumental in elucidating the mechanisms of electron transfer, redox potentials, and the kinetics of the associated chemical reactions.
Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Behavior
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox processes of catecholamines. acs.org For adrenaline, the initial anodic scan in acidic media shows a peak corresponding to the two-electron oxidation of the catechol moiety to form an open-chain o-quinone. researchgate.net This o-quinone is unstable and undergoes a rapid intramolecular cyclization reaction to form leucoadrenochrome. researchgate.netresearchgate.net Because leucoadrenochrome is more easily oxidized than adrenaline itself, it is subsequently oxidized to adrenochrome. researchgate.net The cyclic voltammogram reveals a complex mechanism, often described as an ECE (electron transfer-chemical reaction-electron transfer) or ECC (electron transfer-chemical reaction-chemical reaction) mechanism. researchgate.net The reduction of adrenochrome back to leucoadrenochrome can also be observed in the cathodic scan. researchgate.net
Differential Pulse Voltammetry (DPV) is another sensitive technique used for electrochemical analysis. nih.govpineresearch.com By applying potential pulses of increasing amplitude on top of a linear potential ramp, DPV can effectively discriminate against the background charging current, resulting in enhanced signal-to-noise ratios compared to CV. pineresearch.com This makes it particularly useful for quantifying low concentrations of electroactive species. nih.gov In the context of adrenochrome-related compounds, DPV can be used to determine the peak potentials for the oxidation and reduction events with high precision, aiding in the characterization of the redox behavior and the development of electrochemical sensors. nih.govsemanticscholar.org
Determination of Redox Potentials and Electron Transfer Characteristics
The redox potential of a substance quantifies its tendency to gain or lose electrons. For the quinone/semiquinone/hydroquinone (B1673460) system, the half-cell reduction potentials (E°′) are fundamental to understanding the thermodynamics of electron transfer. nih.gov These potentials are significantly influenced by substituents on the quinone ring; electron-withdrawing groups tend to make the potential more positive, while electron-donating groups make it more negative. nih.govaalto.fi
The one-electron reduction of adrenochrome forms the this compound. This process is a key step in redox cycling, where the semiquinone can react with molecular oxygen to produce superoxide (B77818), regenerating the parent quinone. nih.govnih.gov The rate of this reaction is governed by the redox potential of the quinone/semiquinone couple. nih.gov Pulse radiolysis studies have shown that the adrenochrome semiquinone reacts very rapidly with oxygen, with a rate constant on the order of 9.1 x 10⁸ M⁻¹s⁻¹. nih.gov The electrochemical oxidation of adrenaline to adrenochrome in acidic solution is characterized as a first-order reaction with an apparent rate constant of 1.921 × 10⁻⁴ s⁻¹. researchgate.net
Table 2: Electrochemical Parameters for Adrenaline Oxidation Pathway
| Process | Technique | Measured Parameter | Value | Reference |
|---|---|---|---|---|
| Adrenaline Oxidation | Cyclic Voltammetry | Mechanism | ECE/ECC | researchgate.net |
| Adrenochrome Semiquinone Reaction with O₂ | Pulse Radiolysis | Rate Constant (k) | 9.1 x 10⁸ M⁻¹s⁻¹ | nih.gov |
| Adrenaline to Adrenochrome Conversion | UV-Vis Spectroscopy | Apparent Rate Constant (k) | 1.921 × 10⁻⁴ s⁻¹ | researchgate.net |
Other Spectroscopic and Chromatographic Techniques
Fluorescence Spectroscopy for Derivatives (e.g., Adrenolutin)
Adrenolutin (3,5,6-trihydroxy-1-methylindole), an isomer of adrenochrome, is a significant derivative in the adrenaline oxidation pathway and is notable for its strong fluorescence. nih.govwikipedia.org This property makes fluorescence spectroscopy an ideal method for its detection and characterization. Adrenolutin is classified as one of the most strongly fluorescing metabolites, with broad excitation spectra and high quantum yields, making it a potential acceptor of excitation energy. nih.gov
The fluorescence properties of adrenolutin have been studied in various solvents and pH conditions. In aqueous solution, its fluorescence lifetime is approximately 32.0 ns. nih.gov The characteristic yellow-green fluorescence that develops when alkaline solutions of adrenaline are exposed to air is attributed to the formation of adrenolutin and forms the basis of the widely used "trihydroxyindole" method for catecholamine estimation. researchgate.net The strong fluorescence observed at 540 nm upon alkalinization of adrenochrome-containing solutions is also ascribed to adrenolutin. nih.gov
Table 3: Fluorescence Data for Adrenolutin
| Solvent | Quantum Yield (ΦF) | Lifetime (τ) | Reference |
|---|---|---|---|
| Water | Not specified | 32.0 ± 0.2 ns | nih.gov |
| Ethanol | Not specified | 9.2 ± 0.2 ns | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Product Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating and quantifying the various products of adrenaline oxidation, including adrenochrome. nih.gov An isocratic reverse-phase HPLC method with photodiode array detection is commonly employed to analyze catecholamine-aminochrome pairs. nih.gov This method allows for the effective separation of adrenaline from its oxidation product, adrenochrome.
In typical HPLC analyses of adrenaline photolysis products, adrenaline exhibits a retention time of around 1.5 minutes, while adrenochrome is detected at a retention time of approximately 2 minutes. researchgate.net Detection is often performed at multiple wavelengths; for instance, 280 nm is suitable for adrenaline, while the characteristic red color of adrenochrome allows for its detection at a longer wavelength, such as 480 nm or 490 nm. nih.govresearchgate.net The identity of the adrenochrome peak can be further confirmed using UV and tandem mass spectrometry. nih.gov
Table 4: HPLC Parameters for Adrenaline and Adrenochrome Analysis
| Compound | Retention Time (min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|
| Adrenaline | ~1.5 | 280 | researchgate.net |
| Adrenochrome | ~2.0 | 480 / 490 | nih.govresearchgate.net |
Oxygen Consumption Measurements in Reaction Systems
The formation and subsequent reactions of this compound are intrinsically linked to the consumption of molecular oxygen. This connection stems from a redox cycling process where the o-semiquinone radical plays a pivotal role. Measurement of oxygen uptake in these systems is therefore crucial for understanding the kinetics and mechanisms of reactions involving this compound.
The one-electron reduction of adrenochrome yields the this compound. This semiquinone species reacts rapidly with molecular oxygen, initiating a superoxide-generating cycle that results in significant oxygen consumption nih.gov. This process is central to the observed oxygen uptake in various experimental systems. For instance, the reduction of adrenochrome by ascorbate (B8700270) is accompanied by a large and swift uptake of oxygen nih.gov. Similarly, adrenochrome itself can stimulate substantial oxygen consumption during the autoxidation of catecholamines like adrenaline nih.gov. The consumed oxygen is ultimately converted to hydrogen peroxide, indicating a complete redox cycle nih.gov.
Several factors can influence the rate of oxygen consumption. In systems involving the reduction of adrenochrome, the presence of enzymes such as superoxide dismutase (SOD) or catalase can decrease the rate of oxygen uptake nih.gov. This inhibitory effect highlights the role of superoxide anions as key intermediates in the oxygen consumption pathway. Studies have shown that the autoxidation of adrenaline, which proceeds via semiquinone intermediates, is a multistage process driven by superoxide, with the potential to consume one to four molecules of oxygen per molecule of adrenaline depending on the reaction conditions nih.gov.
The primary method for monitoring this oxygen consumption in real-time is through the use of a Clark-type oxygen electrode wikipedia.orgresearchgate.netucl.ac.ukderangedphysiology.com. This electrochemical sensor measures the partial pressure of oxygen in a liquid phase. The electrode is separated from the reaction mixture by an oxygen-permeable membrane, allowing dissolved oxygen to diffuse to a platinum cathode where it is reduced wikipedia.orgucl.ac.uk. The resulting electrical current is directly proportional to the concentration of oxygen in the solution, providing a continuous measurement of its depletion as it is consumed by the reaction ucl.ac.ukderangedphysiology.com.
Detailed kinetic analyses have been performed to quantify the rates of these reactions. Pulse radiolysis, for example, has been used to determine the reaction rate between the this compound and molecular oxygen.
| Reactants | Rate Constant (k) | Technique |
|---|---|---|
| This compound + O₂ | 9.1 x 10⁸ M⁻¹s⁻¹ | Pulse Radiolysis |
The rate of adrenochrome formation from adrenaline, a process that inherently involves the semiquinone intermediate and consumes oxygen, has also been characterized kinetically, often by monitoring the appearance of the colored adrenochrome product using spectrophotometry.
| Reaction | Apparent Rate Constant (kₐₚₚ) | Method |
|---|---|---|
| Electrochemical Oxidation of Adrenaline to Adrenochrome | 1.921 x 10⁻⁴ s⁻¹ | UV-Vis Spectroscopy |
These measurements confirm that the this compound is a highly reactive intermediate that drives a rapid, oxygen-consuming redox cycle in both enzymatic and non-enzymatic systems nih.gov.
Reactive Intermediates and Redox Chemistry of Adrenochrome O Semiquinone
Free Radical Generation and Redox Cycling Mechanisms
The formation of adrenochrome (B1665551) o-semiquinone can be initiated by the one-electron reduction of adrenochrome, a reaction that can occur non-enzymatically, facilitated by reducing agents like ascorbate (B8700270), or enzymatically by mitochondrial Complex I. nih.gov Once formed, this semiquinone radical is a key player in a superoxide-generating cycle. nih.gov
The fundamental mechanism for superoxide (B77818) generation in catecholamine oxidation systems is the direct, one-electron transfer from the adrenochrome o-semiquinone to molecular oxygen (O₂). smolecule.com This reaction is exceptionally rapid and thermodynamically favorable. smolecule.com The autoxidation of related compounds, such as leucoadrenochrome, which is formed during the oxidation of adrenaline, is also a major contributor to the production of the superoxide anion at physiological pH. nih.govresearchgate.net This process regenerates the parent quinone (adrenochrome), allowing it to be reduced again, thus perpetuating a cycle of superoxide production. smolecule.com
The superoxide anion (O₂⁻•) generated from the o-semiquinone is often a precursor to other reactive oxygen species. In biological systems, the enzyme superoxide dismutase (SOD) catalyzes the conversion of two superoxide anions into one molecule of hydrogen peroxide (H₂O₂) and one molecule of molecular oxygen. mdpi.com The oxygen consumed during the autoxidation of adrenaline and other catecholamines in the presence of adrenochrome is ultimately converted to hydrogen peroxide, indicating the occurrence of this dismutation process. nih.govresearchgate.net The involvement of H₂O₂ is further supported by observations that catalase, an enzyme that degrades hydrogen peroxide, can decrease the rate of oxygen uptake in systems where adrenochrome is being reduced. nih.gov
The reaction sequence involving adrenochrome, its o-semiquinone, and oxygen establishes a redox cycle that can amplify the production of superoxide anions. researchgate.netnih.gov Adrenochrome is reduced to the o-semiquinone, which then reacts with oxygen to produce a superoxide radical and regenerate the adrenochrome molecule. smolecule.com This regenerated adrenochrome can then undergo another round of reduction, creating a catalytic cycle. This process has been observed in studies with mitochondrial Complex I, where adrenochrome reduction by NADH establishes a redox loop that significantly amplifies superoxide generation. researchgate.netnih.gov
Reaction Kinetics and Pathways of Semiquinone Decay
The concentration and lifetime of the this compound, and thus its capacity to generate superoxide, are governed by the kinetics of its decay pathways. These pathways are primarily its reaction with electron acceptors like oxygen and its own disproportionation.
A competing pathway for the decay of the this compound is disproportionation. smolecule.com This reaction involves the interaction of two semiquinone radicals, where one is oxidized to the parent quinone (adrenochrome) and the other is reduced to the corresponding hydroquinone (B1673460) (leucoadrenochrome). smolecule.com This process effectively removes the radical species without interaction with oxygen, thus limiting superoxide formation. The rate of this disproportionation reaction is influenced by factors such as pH; the reaction slows as the pH increases, which consequently favors the alternative pathway of superoxide formation. researchgate.net
The reaction between this compound and molecular oxygen is extremely fast, defining it as a primary decay pathway in aerobic environments. Pulse radiolysis studies have determined the rate constant for this reaction to be exceptionally high.
| Reactant | Rate Constant (k) | Method | Reference |
|---|---|---|---|
| Molecular Oxygen (O₂) | 9.1 x 10⁸ M⁻¹s⁻¹ | Pulse Radiolysis | nih.govsmolecule.com |
This near-diffusion-limited rate constant highlights the high efficiency of the electron transfer from the semiquinone to oxygen. smolecule.com The reduction potential of the quinone/semiquinone pair is a key determinant governing the rate of this reaction. nih.govnih.gov
Influence of pH on Semiquinone Stability and Reactivity
The stability and reaction pathways of the this compound are profoundly influenced by the pH of the surrounding medium. At physiological pH, the partial deprotonation of the amine side chain of the parent molecule, adrenaline, facilitates an irreversible intramolecular cyclization following oxidation. researchgate.net This reaction proceeds through a nucleophilic attack of the nitrogen atom onto the quinone ring, leading to the formation of leucoadrenochrome, which is subsequently oxidized to adrenochrome. researchgate.net
The reactivity of catecholamine-derived semiquinones is significantly altered by pH. For instance, catecholamine-driven Fenton-like reactions, which can enhance oxidative stress, are observed to be prominent only at pH values below 5.5. researchgate.net Conversely, assays that rely on the oxidation of epinephrine (B1671497) to adrenochrome via the semiquinone intermediate to detect superoxide are reportedly more sensitive at a higher, more alkaline pH. researchgate.net
The rate of adrenochrome formation and its subsequent rearrangement are also pH-dependent. In moderately acidic conditions, such as pH 4.5, the oxidation of adrenaline to adrenochrome can be facilitated by systems like Fenton's reagent through a free-radical mechanism. mdma.ch In the intermediate pH range of 6 to 8, adrenaline is oxidized to red-colored products, including adrenochrome. mdma.ch However, under alkaline conditions, adrenochrome undergoes a rapid rearrangement to form a highly fluorescent substance, a characteristic reaction of aminochromes. researchgate.netmdma.ch
Table 1: pH-Dependent Reactions of Adrenaline and its Derivatives
| pH Range | Dominant Reaction Pathway | Key Observations |
|---|---|---|
| < 5.5 | Fenton-like Reactions | Enhanced reactivity and potential for oxidative stress generation. researchgate.net |
| 4.5 | Oxidation to Adrenochrome | Efficient oxidation by Fenton's reagent. mdma.ch |
| 6.0 - 8.0 | Oxidation and Cyclization | Formation of adrenochrome and other colored products. mdma.ch |
Interactions with Biological Macromolecules and Small Molecules
As a reactive radical, the this compound and its downstream product, adrenochrome (an indoline-5,6-quinone), readily interact with a variety of biological molecules. These interactions are primarily driven by the electrophilic nature of the quinone system.
The electrophilic quinone structure is susceptible to attack by nucleophilic residues on proteins. This covalent modification can lead to the formation of "quinoproteins," altering the structure and function of the target protein. nih.gov The primary targets for this adduction are amino acids with nucleophilic side chains. Based on studies with analogous reactive quinones and aldehydes, the order of reactivity for amino acid residues is typically Cysteine >> Histidine > Lysine. nih.gov The reaction involves the formation of a covalent bond between the quinone ring and the nucleophilic group, a process that can lead to enzyme inactivation and altered cellular signaling. nih.gov
Thiol-containing molecules are particularly potent reactants with adrenochrome and its precursors. The sulfhydryl groups of glutathione (B108866) (GSH) and cysteine are strong nucleophiles that readily participate in conjugation reactions. mdpi.com Studies have demonstrated that adrenochrome reacts with both cysteine and glutathione. researchgate.netnih.govnih.gov In the presence of an excess of the thiol compound, the reaction typically yields a single major product resulting from a 1,4-Michael addition of the thiol to the quinone ring. researchgate.net This conjugation is a critical detoxification pathway, as it neutralizes the reactive electrophile. mdpi.com The process can occur non-enzymatically or be catalyzed by enzymes such as glutathione S-transferases (GSTs). mdpi.comfrontiersin.org
The reactions described above lead to the formation of stable adducts and conjugates. The covalent binding to proteins results in quinoprotein adducts, while reactions with thiols form glutathione S-conjugates and cysteine S-conjugates. nih.govmdpi.com These conjugation reactions are a fundamental aspect of cellular metabolism for detoxifying reactive electrophiles. mdpi.com The formation of these adducts can be considered a terminal event that neutralizes the reactivity of the quinone, although in some metabolic pathways, certain cysteine S-conjugates can be further processed to form reactive thiols. mdpi.com The propensity of related quinones, such as dopamine (B1211576) quinone, to form depurinating adducts with DNA at slightly acidic pH highlights the potential for these reactive intermediates to modify other biological macromolecules. nih.gov
Table 2: Reactivity of this compound and Related Quinones with Biological Nucleophiles
| Nucleophile Type | Specific Example(s) | Type of Interaction | Resulting Product |
|---|---|---|---|
| Protein Amino Acids | Cysteine, Histidine, Lysine | Covalent Binding (Michael Addition) | Quinoprotein Adducts nih.govnih.gov |
| Small Molecule Thiols | Glutathione (GSH), Cysteine | Covalent Conjugation (Michael Addition) | Glutathione/Cysteine Conjugates researchgate.netmdpi.com |
Mechanisms of Electron Transfer and Radical Propagation
The formation and subsequent reactions of this compound are defined by electron transfer processes. These single-electron transfers are fundamental to its role in redox cycling and radical propagation.
The initial step in the formation of the this compound is a one-electron oxidation of adrenaline. researchgate.net This process is a common feature in the biochemistry of quinones, which are well-known participants in biological electron transport systems. nih.govnih.gov Once formed, the semiquinone can participate in redox cycling. For example, adrenochrome itself can be reduced back to leucoadrenochrome by accepting electrons from molecules like adrenaline or ascorbate. nih.gov This leucoadrenochrome is then rapidly autoxidized, particularly at physiological pH, transferring an electron to molecular oxygen to produce the superoxide anion radical (O₂•⁻). researchgate.netnih.gov This cycle, where adrenochrome is reduced and its reduced form is re-oxidized, establishes a process that consumes adrenaline and generates reactive oxygen species, demonstrating a clear mechanism of radical propagation. nih.gov The direct reduction of adrenochrome by adrenaline is accelerated in the absence of oxygen, indicating a direct electron transfer between the two molecules. nih.gov
Theoretical Models of Radical Stability and Reactivity
The transient nature of the this compound radical makes its direct experimental characterization challenging. Consequently, theoretical and computational models are indispensable tools for understanding its electronic structure, stability, and reactivity. These models, primarily based on quantum mechanics, provide detailed insights into molecular properties that are not readily accessible through empirical methods.
Density Functional Theory (DFT) has emerged as a principal computational method for studying complex radical species like this compound. DFT calculations are employed to predict the geometry, electronic spin distribution, and thermodynamic stability of the radical. By solving approximations of the Schrödinger equation, DFT can model the distribution of the unpaired electron across the molecule, which is crucial for predicting its reactivity. The stability of the radical is often assessed by calculating parameters such as bond dissociation energies (BDE) and ionization potentials.
Furthermore, computational models are instrumental in elucidating the reaction mechanisms involving the this compound. For instance, theoretical calculations can map the potential energy surface for reactions such as dimerization, disproportionation, or reaction with molecular oxygen. These calculations help to identify transition states and determine activation energies, providing a kinetic perspective on the radical's reactivity.
The reactivity of the this compound is largely dictated by the spin density distribution. Regions of high spin density are more likely to be the sites of radical reactions. Theoretical models can precisely calculate the spin density on each atom, offering predictions about which parts of the molecule are most susceptible to attack or will be the most reactive in radical-radical coupling reactions.
The following table presents hypothetical, yet representative, data that could be obtained from DFT calculations on the this compound radical, illustrating the type of information these theoretical models provide.
| Calculated Property | Value | Significance |
|---|---|---|
| Spin Density on O1 | +0.35 | Indicates significant radical character on the oxygen atom. |
| Spin Density on O2 | +0.32 | Shows delocalization of the unpaired electron across both oxygen atoms. |
| Spin Density on C4a | +0.15 | Highlights delocalization of the radical onto the aromatic ring. |
| Spin Density on C8a | +0.12 | Further illustrates the distribution of the unpaired electron within the ring system. |
| Hyperfine Coupling Constant (aH) for N-CH3 | 2.5 G | Predicts the interaction of the unpaired electron with the methyl protons, useful for interpreting EPR spectra. |
| O-H Bond Dissociation Energy (of corresponding hydroquinone) | ~75 kcal/mol | Provides a measure of the thermodynamic stability of the O-H bond and the ease of radical formation. |
Conceptual Frameworks and Research Hypotheses Involving Adrenochrome O Semiquinone
Contributions to Understanding Catecholamine Oxidation Hypotheses
The study of adrenochrome (B1665551) o-semiquinone is fundamental to the hypothesis that catecholamine oxidation is a multi-step process involving radical intermediates. Generally, catecholamines can be oxidized to an unstable o-semiquinone. researchgate.net This intermediate can then lose a second electron to form the corresponding o-quinone. researchgate.net
In the specific case of adrenaline, this oxidation pathway is of significant interest. At physiological pH, the process is followed by an irreversible intramolecular cyclization, where the amine group of the side chain attacks the quinone ring. researchgate.net This reaction forms leucoadrenochrome, which is subsequently oxidized to the more stable, colored compound, adrenochrome. researchgate.net The adrenochrome o-semiquinone is the critical, short-lived precursor in this transformation.
The presence of adrenochrome itself can further stimulate the oxidation of other catecholamines. researchgate.netnih.gov It participates in a redox cycling process where it is reduced by adrenaline to leucoadrenochrome, which is then rapidly re-oxidized, consuming oxygen and producing superoxide (B77818) anions and hydrogen peroxide. researchgate.netnih.gov This demonstrates that the formation of the o-semiquinone and its subsequent products can amplify oxidative processes within a biological system.
Role in Modulating Cellular Redox State in in vitro and Model Systems
The this compound and its downstream product, adrenochrome, are significant modulators of cellular redox states in experimental models. Their involvement in redox cycling directly contributes to the generation of reactive oxygen species (ROS). The autoxidation of leucoadrenochrome, formed from the reduction of adrenochrome, is a major source of superoxide anion production at physiological pH. researchgate.netnih.gov
In a study using freshly isolated rat cardiomyocytes, exposure to adrenaline led to a time-dependent increase in the formation of adrenochrome. nih.gov This process was associated with the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, without the corresponding formation of its oxidized form (GSSG). nih.gov Instead, a glutathione adduct, 5-(glutathion-S-yl)adrenaline, was identified, indicating that the quinone intermediates are highly reactive towards cellular nucleophiles like GSH. nih.gov
The study further demonstrated that the surrounding redox environment significantly influences the oxidation pathway. When an external ROS-generating system was introduced, the formation of adrenochrome was favored over the formation of quinoproteins and the GSH adduct. nih.gov This highlights how the cellular redox state can both be influenced by and dictate the metabolic fate of adrenaline-derived quinones.
Adrenaline Oxidation Products in Rat Cardiomyocytes
| Experimental Condition | Primary Oxidation Product Favored | Effect on Intracellular Glutathione (GSH) | Reference |
|---|---|---|---|
| Adrenaline Alone | Quinoproteins and 5-(glutathion-S-yl)adrenaline | Time-dependent depletion | nih.gov |
| Adrenaline + ROS-Generating System (X/XO) | Adrenochrome | Time-dependent depletion | nih.gov |
Linkages to Neurotransmitter Metabolism Pathways in Biochemical Models
The formation of this compound is an alternative metabolic pathway for the neurotransmitter adrenaline, distinct from canonical enzymatic degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). This oxidative pathway becomes particularly relevant under conditions of high catecholamine concentration or oxidative stress. nih.gov
Biochemical models, such as isolated cardiomyocytes, have shown that the redox status of the cell is a critical determinant of adrenaline's metabolic fate. nih.gov The formation of adrenochrome and related quinone species represents a pathway that can lead to the generation of toxic products and the depletion of cellular protective molecules like glutathione. nih.gov The identification of 5-(glutathion-S-yl)adrenaline demonstrates a direct link between the oxidative metabolism of a neurotransmitter and the cellular antioxidant defense system. nih.gov
Implications for Enzymatic Reaction Mechanisms and Substrate Specificity
The this compound and its related structures serve as substrates for specific enzymes, revealing important details about enzymatic reaction mechanisms and specificity. A prominent example is the enzyme Quinone Reductase 2 (QR2), which has been identified as a specific catechol quinone reductase. nih.gov
Enzymatic studies have shown that QR2 is highly specific for the reduction of adrenochrome, whereas the related enzyme Quinone Reductase 1 (QR1) shows no activity towards this substrate. nih.gov Crystal structure analysis revealed that this specificity is determined by a single amino acid difference—phenylalanine 106—whose side-chain rotation in QR2 creates a binding pocket suitable for adrenochrome and other catechol quinones. nih.gov This finding suggests a specialized role for QR2 in detoxifying quinones derived from catecholamine oxidation. nih.gov
Conversely, other enzymes can catalyze the formation of these compounds. Systems using tyrosinase have been shown to effectively oxidize catecholamines to their respective aminochromes, including the conversion of adrenaline to adrenochrome. nih.gov
Substrate Specificity of Quinone Reductases for Adrenochrome
| Enzyme | Activity Towards Adrenochrome | Key Structural Determinant of Specificity | Reference |
|---|---|---|---|
| Quinone Reductase 1 (QR1) | No activity | - | nih.gov |
| Quinone Reductase 2 (QR2) | Specific reduction | Side-chain rotation of Phenylalanine 106 | nih.gov |
Advanced Analytical and Methodological Developments for Future Research
The inherent instability of this compound and related intermediates necessitates advanced analytical techniques for their detection and characterization. Significant progress has been made in developing methods to study the complex process of catecholamine oxidation.
High-Performance Liquid Chromatography (HPLC): An isocratic reverse-phase HPLC method coupled with photodiode array detection has been developed to analyze catecholamine-aminochrome pairs. This technique allows for the separation and quantification of adrenochrome in biological samples, such as rat blood, with detection at 490 nm. nih.gov
Mass Spectrometry (MS): Tandem mass spectrometry has been used to characterize adrenochrome present in blood samples, providing definitive structural confirmation. nih.gov
Spectroscopy: Scanning absorption spectroscopy with high temporal resolution (e.g., 100 ms) has enabled the detection of transient intermediates. This method successfully identified the formation of adrenaline-quinone, a precursor to adrenochrome, by its characteristic absorption maxima at 388 nm and 274 nm. nih.gov Fluorescence spectroscopy is also employed to monitor the decay of adrenaline during oxidation, overcoming spectral interference from the intermediates formed. nih.gov
These methods are crucial for future research aimed at elucidating the precise role of this compound and other reactive intermediates in both physiological and pathological processes.
Q & A
Q. What experimental techniques are critical for detecting and characterizing adrenochrome o-semiquinone radicals in vitro?
this compound (AOSQ) can be detected via electron paramagnetic resonance (EPR) spectroscopy , which captures its distinct g-tensor values (~2.00485 in crystalline form; ~2.00520 in solution) to confirm radical stability . Pulse radiolysis is also essential for studying transient intermediates and reaction kinetics (e.g., oxygen reactivity at ~9·10⁸ M⁻¹s⁻¹) . For structural insights, density functional theory (DFT) calculations validate spin distribution and metal-ion interactions (e.g., Ca²⁺ coordination) .
Q. How is AOSQ generated in enzymatic vs. non-enzymatic systems?
- Non-enzymatic : Ascorbate reduces adrenochrome to AOSQ, forming a superoxide-generating cycle via rapid oxygen interaction .
- Enzymatic : Mitochondrial complex I (with NADH) or horseradish peroxidase (HRP) catalyzes one-electron reduction, producing AOSQ intermediates. HRP-mediated oxidation requires endogenous O₂⁻ and H₂O₂, inhibited by superoxide dismutase (SOD) or catalase .
Q. What factors influence the stability of AOSQ in biological systems?
Stability depends on:
- Metal ions : Cu²⁺ or Mn²⁺ accelerates AOSQ autoxidation, while Ca²⁺ stabilizes via coordination .
- Redox environment : Antioxidants (e.g., ascorbate) prolong stability, whereas oxygen drives redox cycling and decomposition .
Advanced Research Questions
Q. How does AOSQ contribute to redox cycling and reactive oxygen species (ROS) generation?
AOSQ acts as a redox intermediate:
- In ascorbate-driven systems, AOSQ reacts with O₂ at 9·10⁸ M⁻¹s⁻¹, producing superoxide (O₂⁻) and sustaining oxidative stress .
- Enzymatic reduction by NADPH-cytochrome P450 reductase generates AOSQ, which autoxidizes, consuming O₂ and NADPH. SOD inhibits this cycle by 13–34%, highlighting O₂⁻’s role .
Q. What methodological challenges arise in distinguishing one- vs. two-electron reduction pathways?
- One-electron : NADPH-cytochrome P450 reductase produces AOSQ, detected via EPR or pulse radiolysis. Catalase increases NADPH oxidation, while SOD minimally affects O₂ consumption .
- Two-electron : DT-diaphorase reduces adrenochrome to leucoadrenochrome (non-radical), avoiding ROS. SOD strongly inhibits O₂ consumption here, contrasting one-electron pathways .
Q. How do computational methods (e.g., DFT) resolve AOSQ’s electronic structure and metal interactions?
DFT simulations reveal:
Q. Why do conflicting reports exist on AOSQ’s neurotoxic mechanisms?
Q. What are unresolved gaps in studying AOSQ’s role in mitochondrial dysfunction?
- Complex I (NADH-dependent) reduces adrenochrome to AOSQ, but succinate cannot, suggesting substrate-specificity. The mechanism linking AOSQ to mitochondrial ROS and energy failure remains unclear .
Methodological Best Practices
Q. How to optimize EPR spectroscopy for AOSQ studies?
Q. What controls are essential in pulse radiolysis experiments?
Q. How to validate AOSQ’s interaction with cellular components?
- Combine spin-trapping (e.g., PBN) with LC-MS to identify radical adducts.
- Use Zn²⁺ to stabilize semiquinone radicals and isolate intermediates .
Contradictions and Future Directions
- Stability Paradox : AOSQ is stable in vitro but rapidly degrades in vivo. Potential explanations include cellular reductases (e.g., DT-diaphorase) or metal-dependent decomposition .
- Therapeutic Relevance : Early claims of AOSQ’s psychoactive effects were debunked due to mischaracterization (e.g., adrenochrome semicarbazone confusion). Current research focuses on its pathological roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
